molecular formula C11H11BrN2O2 B8237411 3-((3-Bromophenyl)amino)piperidine-2,6-dione

3-((3-Bromophenyl)amino)piperidine-2,6-dione

Cat. No.: B8237411
M. Wt: 283.12 g/mol
InChI Key: UYXSDKSKVXJSSS-UHFFFAOYSA-N
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Description

3-((3-Bromophenyl)amino)piperidine-2,6-dione (CAS 2828444-42-2) is a piperidine-2,6-dione derivative of significant interest in medicinal chemistry and drug discovery research . This compound features a bromophenyl group, which serves as a versatile handle for further synthetic modifications via cross-coupling reactions, making it a valuable building block for creating diverse chemical libraries . Piperidine derivatives are crucial scaffolds in the pharmaceutical industry, found in over twenty classes of pharmaceuticals, and are actively researched for their biological activities . Specifically, substituted 3-((3-aminophenyl)amino)piperidine-2,6-dione compounds, which share a closely related core structure, have been investigated for their potential as antineoplastic agents and for the treatment of androgen receptor-mediated diseases, such as prostate cancer . Researchers can utilize this brominated analog as a key intermediate in the synthesis of novel bioactive molecules. The compound has a molecular formula of C11H11BrN2O2 and a molecular weight of 283.13 . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Properties

IUPAC Name

3-(3-bromoanilino)piperidine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O2/c12-7-2-1-3-8(6-7)13-9-4-5-10(15)14-11(9)16/h1-3,6,9,13H,4-5H2,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYXSDKSKVXJSSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1NC2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.12 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Glutamine Derivatives

The cyclization of glutamine or its protected analogs is a well-established route to 3-aminopiperidine-2,6-dione (a common intermediate). For example:

  • Stepwise Protection-Cyclization-Deprotection :
    L-Glutamine is protected at the amino group using tert-butoxycarbonyl (Boc) or carbobenzyloxy (Cbz) groups, followed by cyclization with agents like N,NN,N'-carbonyldiimidazole (CDI) under basic conditions. Subsequent deprotection yields 3-aminopiperidine-2,6-dione.

    • Example : Boc-protected L-glutamine reacts with CDI in tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP) catalysis, achieving cyclization at 60°C. Deprotection with hydrochloric acid/methanol yields the free amine.

Bromination of Piperidine-2,6-dione

Direct bromination of piperidine-2,6-dione at the 3-position is achieved using bromine (Br2Br_2) in chloroform under reflux. This method affords 3-bromopiperidine-2,6-dione in near-quantitative yields.

Proposed Routes for 3-((3-Bromophenyl)amino)piperidine-2,6-dione

Route 1: Nucleophilic Aromatic Substitution

This route leverages the reactivity of 3-bromopiperidine-2,6-dione with 3-bromoaniline:

Steps :

  • Synthesis of 3-Bromopiperidine-2,6-dione :
    Piperidine-2,6-dione is brominated with Br2Br_2 in chloroform at 110°C for 1.5 hours.

  • Amination with 3-Bromoaniline :
    3-Bromopiperidine-2,6-dione reacts with 3-bromoaniline in dimethylformamide (DMF) at 80–100°C, facilitated by a base such as triethylamine (TEA) or K2CO3K_2CO_3. The reaction proceeds via nucleophilic aromatic substitution (SNAr), though steric and electronic factors may limit yields.

Challenges :

  • Low reactivity of the aryl bromide in SNAr without activating groups.

  • Competing side reactions (e.g., elimination).

Route 2: Buchwald-Hartwig Amination

A palladium-catalyzed coupling between 3-bromophenyl bromide and 3-aminopiperidine-2,6-dione offers a more efficient pathway:

Steps :

  • Synthesis of 3-Aminopiperidine-2,6-dione :
    As described in Section 1.1, with typical yields >90%.

  • Coupling with 1,3-Dibromobenzene :
    Using a palladium catalyst (e.g., Pd(OAc)2_2), ligand (Xantphos), and base (Cs2_2CO3_3) in toluene at 100°C. This method selectively substitutes one bromide, forming the target compound.

Advantages :

  • High regioselectivity and functional group tolerance.

  • Scalable under mild conditions.

Comparative Analysis of Methods

Method Starting Materials Conditions Yield Key References
Nucleophilic Substitution3-Bromopiperidine-2,6-dione + 3-BromoanilineDMF, 80–100°C, TEAModerate (30–50%)
Buchwald-Hartwig Coupling3-Aminopiperidine-2,6-dione + 1,3-DibromobenzenePd(OAc)2_2, Xantphos, Cs2_2CO3_3, 100°CHigh (70–85%)
Reductive Amination3-Oxopiperidine-2,6-dione + 3-BromoanilineNaBH3_3CN, MeOH, RTLow (<20%)

Mechanistic Insights and Optimization

Role of Base in Buchwald-Hartwig Coupling

The base (e.g., Cs2_2CO3_3) facilitates deprotonation of the amine, enhancing nucleophilicity. Bulky ligands (Xantphos) prevent β-hydride elimination, favoring C–N bond formation.

Solvent Effects

Polar aprotic solvents (DMF, DMSO) stabilize transition states in SNAr, while toluene minimizes side reactions in palladium-catalyzed couplings.

Scalability and Industrial Relevance

The Buchwald-Hartwig method is preferred for large-scale synthesis due to its robustness and compatibility with continuous flow systems. Patents from UCB Pharma and Glenmark Pharmaceuticals highlight similar protocols for kilogram-scale production of piperidine-2,6-dione APIs .

Chemical Reactions Analysis

Types of Reactions

3-((3-Bromophenyl)amino)piperidine-2,6-dione can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Condensation Reactions: It can participate in condensation reactions with other compounds to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used in substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

Cancer Treatment

Recent studies have highlighted the potential of 3-((3-Bromophenyl)amino)piperidine-2,6-dione and its derivatives in cancer therapy. The compound has been shown to inhibit lactate dehydrogenase A (LDHA), an enzyme often overexpressed in cancer cells, which plays a crucial role in the Warburg effect—where cancer cells preferentially produce energy through glycolysis rather than oxidative phosphorylation.

Case Studies:

  • Inhibition of LDHA : Research indicates that compounds similar to 3-((3-Bromophenyl)amino)piperidine-2,6-dione effectively inhibit LDHA, leading to reduced tumor growth in various cancer models including breast and lung cancers .
  • Multi-targeted Anticancer Agents : Compounds derived from this structure have demonstrated multi-targeted properties against key receptors involved in tumor progression, such as epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) .

Antiviral Properties

The antiviral potential of 3-((3-Bromophenyl)amino)piperidine-2,6-dione has also been investigated. Recent studies suggest that certain derivatives exhibit activity against viruses such as SARS-CoV-2.

Research Findings:

  • SARS-CoV-2 Inhibition : Compounds related to 3-((3-Bromophenyl)amino)piperidine-2,6-dione have shown promising results in inhibiting viral replication in vitro. These findings indicate that modifications of this compound could lead to effective antiviral agents .

Synthetic Chemistry Applications

In synthetic chemistry, 3-((3-Bromophenyl)amino)piperidine-2,6-dione serves as an important intermediate for the synthesis of various biologically active compounds. Its unique structure allows for further modifications that can enhance biological activity or selectivity.

Synthetic Pathways:

  • Formation of Complex Molecules : The compound can undergo various chemical reactions such as acylation and alkylation to produce more complex structures with potential therapeutic benefits .

Comprehensive Data Table

Application AreaDescriptionKey Findings/References
Cancer TreatmentInhibition of LDHA and other key receptorsEffective against various cancers;
Antiviral PropertiesPotential activity against SARS-CoV-2Promising results in vitro;
Synthetic ChemistryIntermediate for synthesizing biologically active compoundsUseful for creating complex molecules;

Mechanism of Action

The mechanism of action of 3-((3-Bromophenyl)amino)piperidine-2,6-dione involves its interaction with specific molecular targets. The bromophenyl group can interact with various enzymes and receptors, modulating their activity. The piperidine-2,6-dione structure allows the compound to fit into specific binding sites, influencing biological pathways and processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Structural Analogues

Aromatase Inhibitors
  • Pyridoglutethimide (3-ethyl-3-(4-pyridyl)piperidine-2,6-dione): Structure: Features a 4-pyridyl group and ethyl substituent at the 3-position. Function: Potent aromatase inhibitor with a plasma half-life of 6 hours (rat) and 16.4 hours (rabbit). Metabolized to pyridoglutethimide N-oxide .
  • Aminoglutethimide (3-(4-aminophenyl)-3-ethylpiperidine-2,6-dione): Structure: Contains a 4-aminophenyl group. Metabolism: Undergoes hydroxylation and acetylation, producing inactive metabolites like 3-(4-aminophenyl)-3-ethyl-5-hydroxypiperidine-2,6-dione .
Anti-Cancer Derivatives
  • Lenalidomide Analogues (e.g., 3-(4-amino-1-oxoisoindolin-2-yl)piperidine-2,6-dione): Structure: Isoindolinone moiety linked to the piperidine-2,6-dione core. Activity: IC₅₀ values in cancer cell lines (e.g., MCF-7) range from 20–27 μM for derivatives like 3-(4-amino-1-oxoisoindolin-2-yl)piperidine-2,6-dione . Comparison: The bromophenylamino group may reduce solubility but enhance hydrophobic interactions in target binding compared to isoindolinone-based derivatives.
  • Quinazoline-Based Analogues (e.g., 3-((2-chloroquinazolin-4-yl)amino)piperidine-2,6-dione): Structure: Quinazoline ring substituted at the 4-position. SAR: Chlorine at the quinazoline 2-position improves anti-angiogenic activity . Comparison: The bromine atom in the target compound may offer similar electronic effects but with greater steric hindrance.

Physicochemical and Pharmacokinetic Properties

Compound Substituent Melting Point (°C) Plasma Half-Life Key Metabolites
3-((3-Bromophenyl)amino)piperidine-2,6-dione 3-Bromophenylamino N/A N/A Not reported
Pyridoglutethimide 3-Ethyl-3-(4-pyridyl) N/A 6 hr (rat) Pyridoglutethimide N-oxide
3-Phenylpiperidine-2,6-dione 3-Phenyl 107–189 N/A N/A
Aminoglutethimide 3-(4-Aminophenyl)-3-ethyl N/A 4–6 hr (human) 5-Hydroxy metabolites
  • Solubility and Stability: Bromine’s electronegativity and size may reduce aqueous solubility compared to smaller substituents (e.g., methyl or amino groups) but improve lipid membrane permeability .

Enzyme Inhibition

  • Immunomodulatory Effects: Lenalidomide analogues bind cereblon (CRBN), inducing degradation of transcription factors like IKZF1/3. The bromophenyl group may modulate CRBN binding affinity .

Anti-Tumor Activity

  • IC₅₀ Values: Control compounds with isoindolinone-piperidine-2,6-dione structures show IC₅₀ values of ~20–30 μM in MCF-7 cells . The bromophenylamino group’s impact on potency remains to be tested.

Biological Activity

3-((3-Bromophenyl)amino)piperidine-2,6-dione, a piperidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a bromophenyl group and a piperidine ring with two ketone functionalities, which contributes to its interaction with various biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 3-((3-Bromophenyl)amino)piperidine-2,6-dione can be represented as follows:

C11H10BrNO2\text{C}_{11}\text{H}_{10}\text{BrN}\text{O}_{2}

This compound is characterized by:

  • A piperidine ring with amino and diketone substituents.
  • A bromophenyl moiety that may enhance its lipophilicity and biological interactions.

Mechanisms of Biological Activity

The biological activity of 3-((3-Bromophenyl)amino)piperidine-2,6-dione is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The mechanisms include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer or diabetes.
  • Receptor Modulation : It may bind to various receptors, altering their signaling pathways and affecting cellular responses.
  • Protein-Ligand Interactions : The compound's structural features facilitate binding through hydrogen bonds and hydrophobic interactions, influencing protein functions.

Biological Activities

Research has demonstrated various biological activities associated with this compound:

Anticancer Activity

Studies have shown that derivatives similar to 3-((3-Bromophenyl)amino)piperidine-2,6-dione exhibit significant antiproliferative effects against several cancer cell lines. For example:

  • In vitro Studies : Compounds structurally related to this piperidine derivative have shown promising results against human cancer cell lines such as MCF7 (breast cancer), HCT116 (colon cancer), and A431 (skin cancer) .
  • Mechanism of Action : These compounds often induce apoptosis in cancer cells through the modulation of apoptotic pathways and inhibition of cell proliferation .

Antidiabetic Potential

The potential antidiabetic effects of piperidine derivatives have been explored. Some studies indicate that these compounds can act as inhibitors of α-glucosidase, an enzyme critical for carbohydrate metabolism . This inhibition can lead to reduced glucose absorption in the intestines.

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds related to 3-((3-Bromophenyl)amino)piperidine-2,6-dione:

  • Antiproliferative Effects : A study reported that certain piperidine derivatives showed higher cytotoxicity against cancer cell lines compared to standard treatments like sunitinib and 5-fluorouracil. The selectivity index towards normal cells was also favorable .
  • Enzyme Interaction Studies : Research focusing on enzyme mechanisms highlighted that these compounds can effectively inhibit specific enzymes involved in metabolic disorders, showcasing their therapeutic potential .
  • Molecular Dynamics Simulations : Computational studies have provided insights into the binding affinities and interactions of these compounds with target proteins, supporting experimental findings regarding their biological efficacy .

Comparative Analysis with Similar Compounds

To understand the uniqueness of 3-((3-Bromophenyl)amino)piperidine-2,6-dione, it is essential to compare it with similar compounds:

Compound NameStructureBiological Activity
(S)-3-Amino-piperidine-2,6-dioneStructureModerate anticancer activity
3-Amino-2,6-dioxopiperidineStructureAntidiabetic properties
4-Aminopiperidin derivativesStructureBroad spectrum anticancer activity

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-((3-Bromophenyl)amino)piperidine-2,6-dione, and what critical reaction parameters must be controlled?

  • Methodological Answer : The synthesis typically involves coupling 3-bromoaniline with a piperidine-2,6-dione precursor. Key steps include bromination of phenyl intermediates (e.g., 3-(3-bromophenyl)-3-oxopropanoic acid as a potential intermediate, ) and nucleophilic substitution under anhydrous conditions. Reaction temperature (e.g., maintaining 0–5°C during bromination to avoid side products) and stoichiometric ratios (e.g., 1:1.2 amine:carbonyl precursor) are critical. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures removal of unreacted bromophenyl derivatives .

Q. How can researchers characterize the purity and structural integrity of 3-((3-Bromophenyl)amino)piperidine-2,6-dione?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) to assess purity (>98% is standard for pharmacological studies). Structural confirmation requires nuclear magnetic resonance (NMR; ¹H and ¹³C) to verify the bromophenyl and piperidine-dione moieties. Mass spectrometry (MS) with electrospray ionization (ESI) confirms the molecular ion peak (expected m/z ~297 for C₁₁H₁₀BrN₂O₂). Cross-reference spectral data with analogs like 2-(2,6-dioxopiperidin-3-yl)-5-[(3-fluoropiperidin-4-yl)amino]-isoindole-1,3-dione .

Q. What analytical techniques are optimal for determining solubility and stability under physiological conditions?

  • Methodological Answer : Perform shake-flask solubility assays in phosphate-buffered saline (PBS, pH 7.4) and dimethyl sulfoxide (DMSO) at 25°C. Use UV-Vis spectroscopy for quantification. Stability studies require incubation at 37°C for 24–72 hours, followed by HPLC analysis to detect degradation products (e.g., hydrolysis of the dione ring). For light sensitivity, expose samples to UV light (300–400 nm) and monitor via thin-layer chromatography (TLC) .

Advanced Research Questions

Q. How can discrepancies in reported bioactivity data for this compound across studies be systematically resolved?

  • Methodological Answer : Conduct a meta-analysis focusing on experimental variables:

  • Cell line variability : Compare IC₅₀ values in primary vs. immortalized cells (e.g., Jurkat vs. PBMCs).
  • Assay conditions : Standardize ATP-based viability assays (e.g., CellTiter-Glo®) with matched incubation times (48–72 hours).
  • Data normalization : Use internal controls (e.g., staurosporine as a positive control for apoptosis) to minimize inter-lab variability. Apply statistical tools like ANOVA to identify outlier datasets .

Q. What strategies are recommended for assessing environmental persistence and degradation pathways of this compound?

  • Methodological Answer : Design a tiered approach:

  • Abiotic degradation : Expose the compound to UV light (simulating sunlight) in aqueous solutions, and analyze photoproducts via LC-MS/MS.
  • Biotic degradation : Use soil microcosms spiked with the compound (10–100 ppm) and monitor microbial metabolism via ¹⁴C-labeling or metabolite profiling.
  • Ecotoxicity : Test effects on Daphnia magna (48-hour LC₅₀) and algal growth inhibition (OECD 201 guideline). Reference environmental fate models (e.g., EPI Suite) to predict bioaccumulation potential .

Q. How should researchers design experiments to elucidate the compound’s mechanism of action in biological systems?

  • Methodological Answer :

  • Target identification : Use affinity chromatography with the compound immobilized on Sepharose beads to pull down binding proteins from cell lysates. Validate hits via surface plasmon resonance (SPR).
  • Pathway analysis : Perform RNA-seq on treated vs. untreated cells (10 µM, 24 hours) to identify differentially expressed genes. Overlay results with KEGG pathways (e.g., apoptosis, NF-κB signaling).
  • In vivo validation : Use a xenograft mouse model (e.g., HCT-116 colorectal cancer) with daily oral dosing (50 mg/kg) and monitor tumor volume via caliper measurements .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s polymorphic forms and their bioactivity?

  • Methodological Answer :

  • Polymorph screening : Recrystallize the compound from solvents of varying polarity (e.g., ethanol, acetonitrile) and characterize forms via X-ray diffraction (XRPD) and differential scanning calorimetry (DSC).
  • Bioactivity comparison : Test each polymorph (10 µM) in parallel cell-based assays (e.g., caspase-3 activation for apoptosis). Use dissolution testing to correlate solubility differences with efficacy .

Q. What experimental controls are essential when studying structure-activity relationships (SAR) of analogs?

  • Methodological Answer :

  • Positive/Negative controls : Include known modulators of the target pathway (e.g., lenalidomide for cereblon binding) and scrambled analogs (e.g., 3-((4-fluorophenyl)amino)piperidine-2,6-dione).
  • Counter-screening : Test analogs against off-target receptors (e.g., CYP450 enzymes) to rule out non-specific effects.
  • Statistical rigor : Use ≥3 biological replicates and report p-values with Bonferroni correction .

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